3-Isopropyl-2-methyl-1,2-oxaziridine

Description

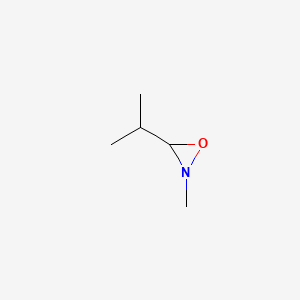

3-Isopropyl-2-methyl-1,2-oxaziridine is a three-membered heterocyclic compound comprising oxygen, nitrogen, and carbon atoms. The molecule features a methyl group at position 2 and an isopropyl group at position 3 (Figure 1). Oxaziridines are characterized by significant ring strain, which contributes to their reactivity in cycloaddition, oxidation, and asymmetric synthesis reactions . The aliphatic substituents (methyl and isopropyl) in this compound influence both steric and electronic properties, distinguishing it from aromatic or electron-rich oxaziridine derivatives.

Properties

IUPAC Name |

2-methyl-3-propan-2-yloxaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)5-6(3)7-5/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVGLJVFPQVPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1N(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

m-Chloroperbenzoic Acid (mCPBA) as Oxidant

A widely adopted procedure involves reacting racemic α-methylbenzylamine-derived imines with mCPBA in methylene chloride at low temperatures (−78°C). For example, racemic-3-(3'-butenyl)-3-methyl-2-(1'-phenylethyl)oxaziridine was synthesized in 14% yield after column chromatography. Critical parameters include:

Scalability and Limitations

While effective for small-scale synthesis, this method faces challenges in industrial applications due to mCPBA’s cost and explosive nature. Furthermore, diastereomeric mixtures often require fractional distillation or chromatography, reducing overall throughput.

Catalytic Cyclization via Single-Electron Transfer (SET)

Transition metal-catalyzed cyclization offers a redox-neutral pathway to 3-isopropyl-2-methyl-1,2-oxaziridine. This method exploits the propensity of oxaziridines to undergo β-scission under SET conditions.

Copper(I) and Iron(II) Catalysts

A representative procedure employs [Cu(CH₃CN)₄]PF₆ (5 mol%) in refluxing tetrahydrofuran (THF). For instance, 2-diphenylmethyl-3-phenyl-3-(1'-phenyl-5'-hexen-1'-yl)oxaziridine cyclizes to yield 76% product after 20 hours. Key advantages include:

Mechanistic Considerations

The proposed mechanism involves:

-

SET from Cu(I) to the oxaziridine, generating a nitrogen-centered radical.

-

β-Scission to form a carbon-centered radical.

-

5-Exo-trig cyclization onto proximal alkenes.

This pathway is corroborated by radical trapping experiments and computational studies.

Hypochlorite-Mediated Oxidation Under Basic Conditions

Recent advances highlight sodium hypochlorite (NaOCl) as a cost-effective and environmentally benign oxidant.

Aqueous NaOCl Protocol

A catalyst-free method involves treating imines with commercial NaOCl (pH 12–13) in acetonitrile/water. For example, N-sulfonyl imines oxidize to Davis’ oxaziridines in >90% yield within 30 minutes at 0°C. Adapting this to 3-isopropyl-2-methyl derivatives requires:

Industrial Feasibility

This method’s byproducts (primarily NaCl) align with green chemistry principles, making it scalable. However, sensitivity to electron-deficient imines may limit substrate scope.

Hydrogen Peroxide with Selenium Catalysts

Patented routes utilize H₂O₂ and selenium-based catalysts for large-scale production.

Selenium Dioxide-Catalyzed Oxidation

A 1980 patent describes reacting isobutylidene isopropylamine with 68% H₂O₂ in methanol at 50°C, yielding 85% oxaziridine. Critical steps include:

Chemical Reactions Analysis

3-Isopropyl-2-methyl-1,2-oxaziridine undergoes various types of chemical reactions, including:

Amination: The compound can transfer nitrogen to nucleophiles, particularly when the nitrogen substituent is small.

Cycloaddition: It participates in cycloaddition reactions, forming five-membered heterocycles.

Common reagents used in these reactions include organometallic compounds, thiols, and selenides . The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of 3-Isopropyl-2-methyl-1,2-oxaziridine is in asymmetric synthesis. It serves as a chiral auxiliary that facilitates the creation of enantiomerically enriched compounds. This capability is crucial in pharmaceutical chemistry, where the chirality of a compound can significantly affect its biological activity.

Case Study: Asymmetric Epoxidation

Research has demonstrated that this compound can be utilized for stereospecific epoxidation reactions. In these reactions, it acts on unfunctionalized alkenes to produce epoxides with high enantiomeric excess. This property has been exploited in synthesizing complex natural products and pharmaceuticals .

Oxidation Reactions

The compound is also employed as a reagent for various oxidation reactions. Its ability to transfer oxygen makes it suitable for:

- Alpha Hydroxylation of Enolates : This process involves converting enolates into α-hydroxy carbonyl compounds, which are key intermediates in organic synthesis.

- Epoxidation of Olefins : The compound can convert alkenes into epoxides, which are valuable intermediates in the synthesis of alcohols and other functional groups.

Data Table: Oxidation Reactions Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Alpha Hydroxylation | α-Hydroxy Carbonyl Compounds | 85 | |

| Epoxidation | Epoxides | 90 | |

| N-Acylamidation | N-Acylated Products | 78 |

Industrial Applications

In industrial settings, oxaziridines like this compound are primarily used as intermediates in the production of hydrazine and other nitrogen-containing compounds. The peroxide process for hydrazine production utilizes oxaziridines due to their efficiency in facilitating nitrogen transfer reactions .

Research Applications

Beyond its synthetic utility, this compound is also significant in research contexts:

- Biochemical Studies : Its oxidizing properties are exploited to study oxidative stress and related biochemical pathways.

- Material Science : Investigations into its potential applications in polymer chemistry and materials science are ongoing.

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methyl-1,2-oxaziridine involves the transfer of oxygen or nitrogen atoms to nucleophiles. The strained three-membered ring and weak N-O bond facilitate the release of these atoms, making the compound highly reactive . The electronic nature and size of the substituent on the nitrogen atom influence the site of nucleophilic attack, with larger substituents favoring oxygen transfer and smaller ones favoring nitrogen transfer .

Comparison with Similar Compounds

Comparison with Similar Oxaziridine Compounds

Structural and Electronic Effects

Substituent Influence on Reactivity

Oxaziridines exhibit varied reactivity depending on substituents. Key comparisons include:

- Steric Effects : Bulky aliphatic groups (e.g., isopropyl, tert-butyl) reduce reactivity in cycloadditions by hindering approach to the reactive oxaziridine ring. For example, this compound yielded <20% in cycloadditions, while less sterically hindered aromatic derivatives (e.g., para-methoxyaryl) achieved >60% yields .

- Electronic Effects : Electron-donating groups (e.g., methoxy, furyl) enhance reactivity by stabilizing transition states. Conversely, electron-withdrawing groups (e.g., nitro) deactivate the oxaziridine ring, as seen in Entry 8 .

Stability and Handling

- Thermal Stability : Aliphatic oxaziridines like this compound may decompose under standard conditions due to increased ring strain, whereas aryl derivatives (e.g., 3-phenyl) are stabilized by resonance .

- Storage: Oxaziridines generally require low-temperature storage (-20°C) to prevent ring-opening, as noted for related compounds in pharmaceutical contexts ().

Biological Activity

3-Isopropyl-2-methyl-1,2-oxaziridine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, structural characteristics, and biological effects of this oxaziridine derivative based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of a five-membered ring containing nitrogen and oxygen. The oxaziridine structure is characterized by its unique reactivity profile, which allows it to act as an electrophile in various chemical reactions. Recent studies have highlighted the synthesis of this compound through methods that ensure high yields and purity, facilitating further biological testing.

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Studies

Recent research has demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for this compound were evaluated against several bacterial strains and fungi. The results are summarized in Table 1 below:

| Microorganism | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.156 - 0.625 |

| Escherichia coli | >2.5 |

| Candida albicans | 0.625 - 1.25 |

| Listeria monocytogenes | 0.312 - 0.625 |

| Micrococcus luteus | 0.625 |

Table 1 shows that the oxaziridine demonstrated significant activity against Staphylococcus aureus and Candida albicans, with MIC values indicating effective inhibition at low concentrations .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound has been evaluated for its ability to inhibit biofilm formation. Biofilms are clusters of microorganisms that adhere to surfaces and are often resistant to conventional antimicrobial treatments. The antiadhesive activity was assessed using Staphylococcus epidermidis as a model organism, revealing that the compound significantly reduces biofilm formation at concentrations ranging from 0.019 to 0.312 mg/ml .

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes and interference with key metabolic pathways. The oxaziridine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can damage cellular components . This reactivity underlies its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

A notable case study involved the application of this compound in a clinical setting where it was tested against multi-drug resistant strains of bacteria. The compound showed promise as a potential therapeutic agent due to its ability to inhibit growth in strains resistant to standard antibiotics .

Q & A

Q. How can factorial design optimize synthesis parameters for 3-Isopropyl-2-methyl-1,2-oxaziridine?

Factorial design minimizes experimental runs while systematically varying synthesis parameters (e.g., temperature, solvent ratios, catalyst loading) to identify optimal conditions. For example, a 2<sup>k</sup> factorial design can assess interactions between variables, while orthogonal arrays (e.g., Taguchi methods) reduce noise effects. Post-experiment regression analysis quantifies variable impacts on yield and purity .

Q. What spectroscopic and chromatographic methods are critical for characterizing oxaziridine derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy resolves stereochemistry and ring strain effects in oxaziridines. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) paired with UV/Vis detection assesses purity. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives .

Q. How can membrane separation technologies improve purification of this compound?

Nanofiltration or reverse osmosis membranes selectively separate oxaziridines from byproducts based on molecular weight and polarity. Process optimization includes evaluating transmembrane pressure, solvent compatibility, and membrane fouling resistance. Pilot-scale trials should precede industrial adoption .

Advanced Research Questions

Q. What kinetic and mechanistic studies elucidate the reactivity of this compound in ring-opening reactions?

Stopped-flow spectroscopy monitors rapid ring-opening kinetics under varying pH and nucleophile concentrations. Isotopic labeling (e.g., <sup>18</sup>O) tracks oxygen transfer pathways, while Density Functional Theory (DFT) simulations model transition states. Comparative studies with substituted analogs reveal steric and electronic influences .

Q. How can computational methods predict the stability and reactivity of oxaziridine derivatives?

Molecular Dynamics (MD) simulations assess thermal stability by modeling bond dissociation energies. Quantum Mechanical (QM) calculations (e.g., CCSD(T)/CBS) predict regioselectivity in cycloadditions. Solvent effects are incorporated via COSMO-RS models. Validation requires correlation with experimental Arrhenius plots .

Q. How to resolve contradictions in experimental data on oxaziridine stability under varying storage conditions?

Multivariate regression identifies confounding factors (e.g., humidity, light exposure). Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis quantify degradation kinetics. Bayesian statistics reconcile discrepancies by weighting data quality (e.g., instrument precision) .

Q. What microbial models evaluate the biological interactions of this compound?

Zoospore motility assays (e.g., in Phytophthora spp.) test inhibitory effects on microbial signaling. Metabolomic profiling (LC-MS/MS) identifies disrupted pathways. Dose-response curves (logistic regression) quantify EC50 values, while comparative genomics links toxicity to specific gene clusters .

Q. How to scale up oxaziridine synthesis while maintaining process control and safety?

Continuous-flow reactors enhance heat/mass transfer for exothermic reactions. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate concentrations in real time. Hazard and Operability (HAZOP) studies mitigate risks of peroxide formation and thermal runaway .

Methodological Notes

- Data Tables : Use orthogonal arrays (e.g., L9 Taguchi) for multi-factor optimization. Include ANOVA results to highlight significant variables.

- Safety : Adhere to precautionary codes (e.g., P201/P202) for handling reactive intermediates .

- Validation : Cross-validate computational predictions with experimental kinetics (e.g., Eyring plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.